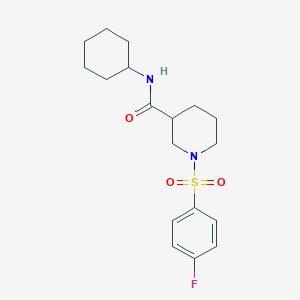
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CSP-1103 belongs to the class of piperidine derivatives and has been shown to have potent analgesic and anti-inflammatory effects in preclinical models.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its analgesic effects by blocking the activity of voltage-gated sodium channels in sensory neurons. This results in a decrease in the release of neurotransmitters involved in pain signaling. This compound may also exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have a low potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is its potent analgesic and anti-inflammatory effects in preclinical models. This makes this compound a promising therapeutic agent for the treatment of pain and inflammation. However, one of the limitations of this compound is its lack of selectivity for voltage-gated sodium channels. This compound has been shown to block the activity of both Nav1.7 and Nav1.8 sodium channels, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for the treatment of chronic pain. Another future direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. In addition, future studies could focus on improving the selectivity of this compound for voltage-gated sodium channels to reduce the risk of unwanted side effects.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylpiperidine-3-carboxylic acid in the presence of a base. The resulting product is then purified by recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of pain and inflammation. Preclinical studies have shown that this compound has potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21-12-4-5-14(13-21)18(22)20-16-6-2-1-3-7-16/h8-11,14,16H,1-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGJZPPRMVHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)



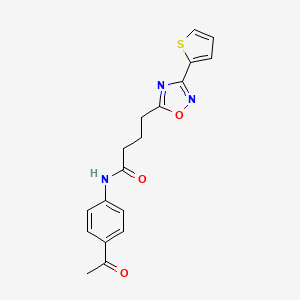
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)


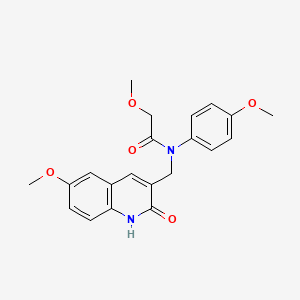
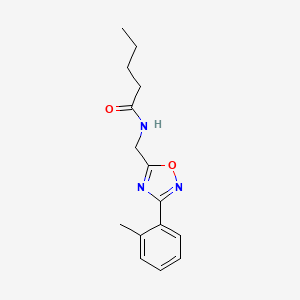
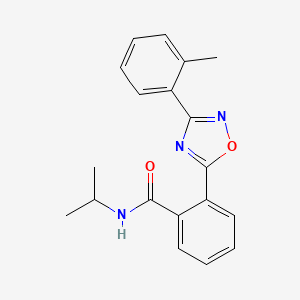
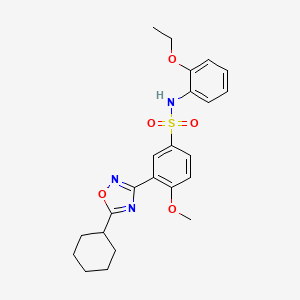
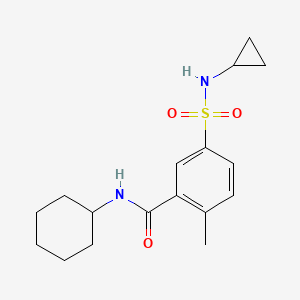
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)